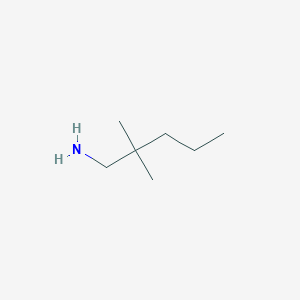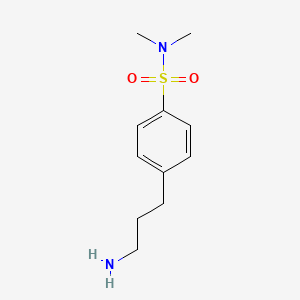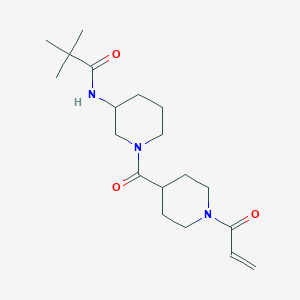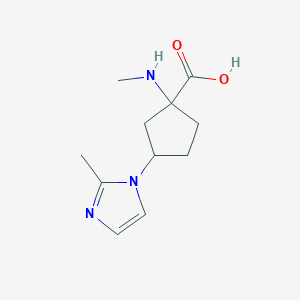
3-(2-Methyl-1h-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methyl-1h-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid is a synthetic organic compound that features a cyclopentane ring substituted with an imidazole group and a methylamino group. Compounds with imidazole rings are often of interest due to their biological activity and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1h-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Ring: Starting with a precursor such as glyoxal and ammonia, the imidazole ring can be synthesized through a cyclization reaction.
Substitution on the Cyclopentane Ring: The cyclopentane ring can be functionalized through various substitution reactions, introducing the methylamino group and carboxylic acid group.
Coupling Reactions: The imidazole ring can be coupled to the cyclopentane ring using reagents like coupling agents under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group, forming corresponding oxides.
Reduction: Reduction reactions could target the imidazole ring or the carboxylic acid group, leading to various reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentane ring or imidazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules, particularly those with biological activity.
Biology
In biological research, derivatives of this compound might be studied for their interactions with enzymes or receptors, given the presence of the imidazole ring.
Medicine
Potential therapeutic applications could include the development of drugs targeting specific pathways or receptors, leveraging the unique structure of the compound.
Industry
In industry, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action for compounds like 3-(2-Methyl-1h-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid would involve interactions with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole: A simple aromatic ring with nitrogen atoms.
Cyclopentane Carboxylic Acid Derivatives: Compounds with similar cyclopentane structures.
Uniqueness
The uniqueness of 3-(2-Methyl-1h-imidazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid lies in its specific substitution pattern, combining the properties of the imidazole ring with the cyclopentane structure, potentially leading to unique biological activities and applications.
Propiedades
Fórmula molecular |
C11H17N3O2 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
1-(methylamino)-3-(2-methylimidazol-1-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-8-13-5-6-14(8)9-3-4-11(7-9,12-2)10(15)16/h5-6,9,12H,3-4,7H2,1-2H3,(H,15,16) |
Clave InChI |
CNFNKMAONFAPTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1C2CCC(C2)(C(=O)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromopyrazolo[1,5-a]pyridine-2-carbonitrile](/img/structure/B13545081.png)
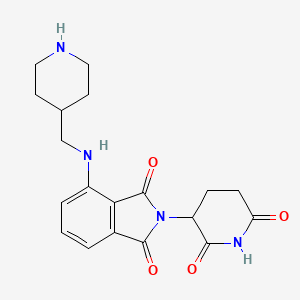
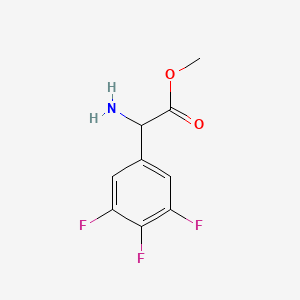
![tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate](/img/structure/B13545101.png)
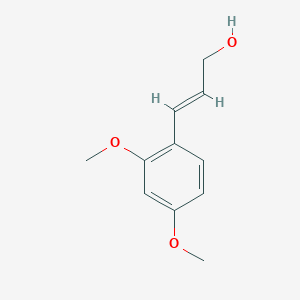
![2-{1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13545110.png)
![[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol](/img/structure/B13545127.png)
